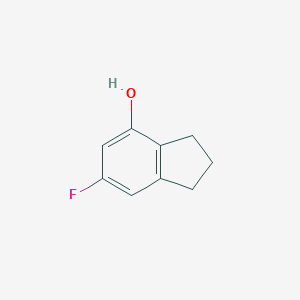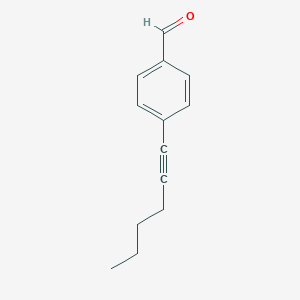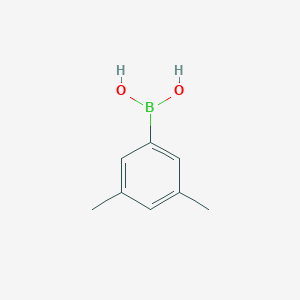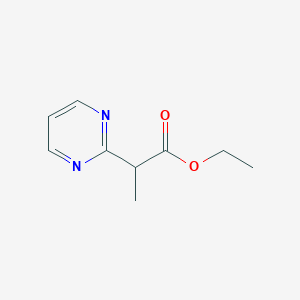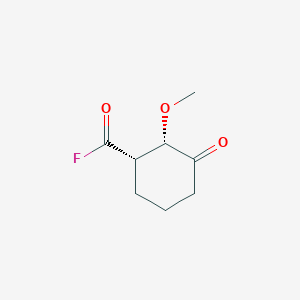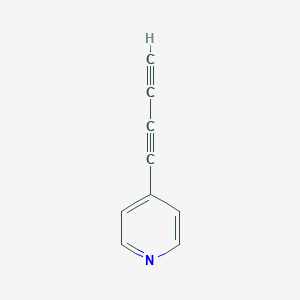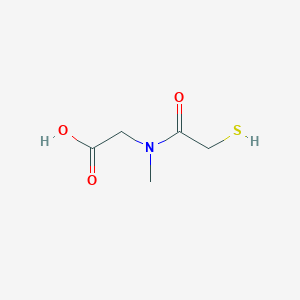
Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(mercaptoacetyl)-N-methyl-(9CI), also known as mercaptoacetylglycine (MAG), is a sulfur-containing amino acid derivative. It has been widely studied for its potential applications in various fields, including medicine and biochemistry.
科学的研究の応用
Glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI) has been extensively studied for its potential applications in various scientific fields. It has been used as a chelating agent in the treatment of heavy metal poisoning. It has also been used as a radiopharmaceutical for the diagnosis and treatment of various diseases, such as cancer and heart disease.
作用機序
Glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI) acts as a chelating agent by binding to heavy metal ions and removing them from the body. It also acts as a radiopharmaceutical by binding to specific receptors or enzymes in the body and delivering a radioactive payload to the target tissue.
生化学的および生理学的効果
Glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI) has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been found to have neuroprotective properties, which can protect nerve cells from damage.
実験室実験の利点と制限
Glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI) has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It is also relatively stable and has a long shelf life. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI). One direction is to further investigate its potential applications as a chelating agent and radiopharmaceutical. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and heart disease. Additionally, further research is needed to fully understand its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
合成法
Glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI) can be synthesized through a reaction between glycine and 2-Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)ic acid. The reaction takes place in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The product is then purified through recrystallization or chromatography.
特性
CAS番号 |
169318-35-8 |
|---|---|
製品名 |
Glycine, N-(mercaptoacetyl)-N-methyl-(9CI) |
分子式 |
C5H9NO3S |
分子量 |
163.2 g/mol |
IUPAC名 |
2-[methyl-(2-sulfanylacetyl)amino]acetic acid |
InChI |
InChI=1S/C5H9NO3S/c1-6(2-5(8)9)4(7)3-10/h10H,2-3H2,1H3,(H,8,9) |
InChIキー |
INUQECFJNJWPPB-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)C(=O)CS |
正規SMILES |
CN(CC(=O)O)C(=O)CS |
同義語 |
Glycine, N-(mercaptoacetyl)-N-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



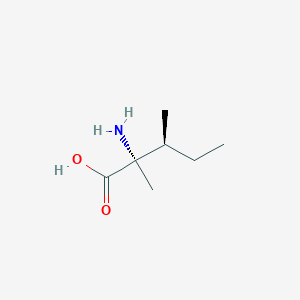
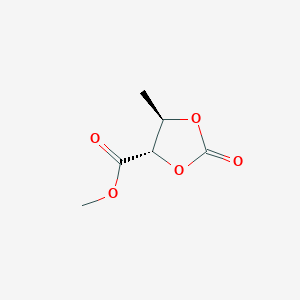
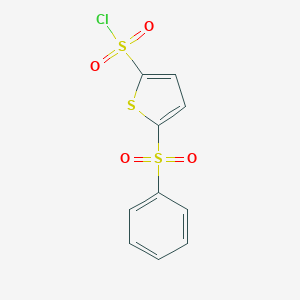
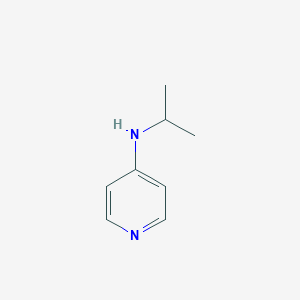
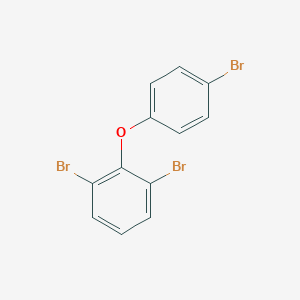
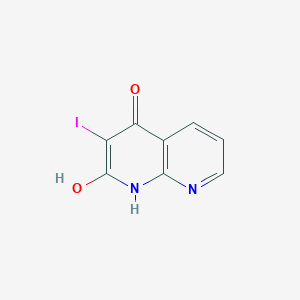
![6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B71232.png)
